3-(Phenoxymethyl)azetidine-1-carboxamide
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Overview
Description
3-(Phenoxymethyl)azetidine-1-carboxamide is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their unique reactivity and stability compared to other small ring systems like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the [2+2] cycloaddition reactions to form the azetidine ring . The reaction conditions often require the use of metal catalysts and specific temperature controls to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of 3-(Phenoxymethyl)azetidine-1-carboxamide may involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Phenoxymethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(Phenoxymethyl)azetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Phenoxymethyl)azetidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxymethyl group can enhance binding affinity, while the azetidine ring provides structural rigidity. This combination allows the compound to effectively inhibit or modulate the activity of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different functional groups.
Phenoxymethylazetidine: Lacks the carboxamide group, leading to different reactivity and applications.
Azetidine-1-carboxamide: Similar backbone but without the phenoxymethyl group.
Uniqueness
Its ability to undergo diverse chemical reactions and its utility in various fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(phenoxymethyl)azetidine-1-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c12-11(14)13-6-9(7-13)8-15-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H2,12,14) |
InChI Key |
QZBNXOPABGUEJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)N)COC2=CC=CC=C2 |
Origin of Product |
United States |
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